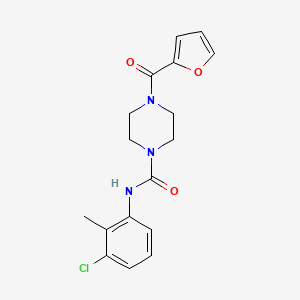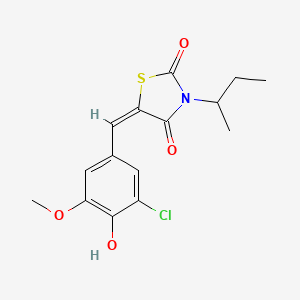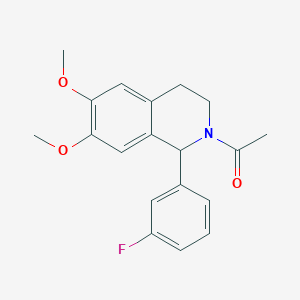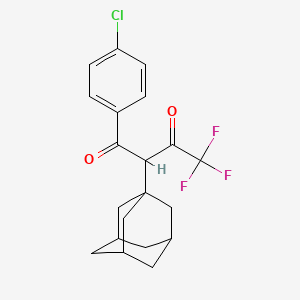
N-(3-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide, commonly known as CFM-2, is a compound that has been studied for its potential therapeutic properties. CFM-2 is a synthetic molecule that belongs to the class of piperazinecarboxamides. This compound has been shown to have promising effects on various biological systems, making it a subject of interest in the field of biomedical research.
Wirkmechanismus
The exact mechanism of action of CFM-2 is not fully understood. However, it is believed that CFM-2 exerts its therapeutic effects by modulating the activity of various signaling pathways in cells. CFM-2 has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. CFM-2 has also been shown to inhibit the activity of the Akt pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
CFM-2 has been shown to have several biochemical and physiological effects. CFM-2 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. CFM-2 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CFM-2 has been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CFM-2 is its relatively low toxicity compared to other compounds that have been studied for their potential therapeutic properties. Additionally, CFM-2 is relatively easy to synthesize, making it accessible for research purposes. One limitation of CFM-2 is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on CFM-2. One potential direction is to further investigate the mechanism of action of CFM-2. Understanding the exact mechanisms by which CFM-2 exerts its therapeutic effects could lead to the development of more effective treatments. Another potential direction is to investigate the potential use of CFM-2 in combination with other compounds for the treatment of cancer and other diseases. Finally, further research could be done to investigate the potential use of CFM-2 in the treatment of other inflammatory diseases.
Synthesemethoden
CFM-2 can be synthesized using a multi-step process involving several chemical reactions. The synthesis of CFM-2 involves the reaction of 3-chloro-2-methyl aniline with furoyl chloride in the presence of a base to form 3-chloro-2-methylphenyl 2-furoyl chloride. This intermediate product is then reacted with piperazine and a carboxylic acid to form CFM-2.
Wissenschaftliche Forschungsanwendungen
CFM-2 has been studied extensively for its potential therapeutic properties. One of the most promising applications of CFM-2 is in the treatment of cancer. CFM-2 has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CFM-2 has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-12-13(18)4-2-5-14(12)19-17(23)21-9-7-20(8-10-21)16(22)15-6-3-11-24-15/h2-6,11H,7-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGGJTGHLVMTTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[2-(2,3-dimethoxyphenyl)-4-hydroxy-3-(3-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5433170.png)

![methyl 2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433181.png)
![3-hydroxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)benzamide](/img/structure/B5433188.png)
![5-[(methyl{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}amino)methyl]pyrimidin-2-amine](/img/structure/B5433198.png)
![1-{1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5433212.png)
![6-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-ylmethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5433218.png)
![(3S*,4R*)-3-benzyl-4-methyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5433226.png)
![4,6-dimethyl-5-{2-oxo-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]ethyl}pyrimidin-2-amine](/img/structure/B5433232.png)
![methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433236.png)
![2-(1-pyrrolidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5433244.png)

![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5433270.png)
